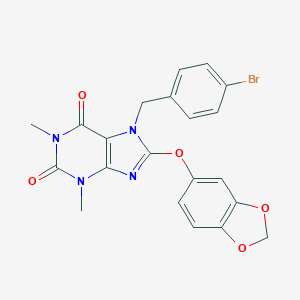
8-(1,3-benzodioxol-5-yloxy)-7-(4-bromobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(1,3-benzodioxol-5-yloxy)-7-(4-bromobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione, also known as AG-014699, is a potent inhibitor of the enzyme poly (ADP-ribose) polymerase (PARP). PARP is an enzyme that plays a critical role in DNA repair, and its inhibition has been shown to increase the sensitivity of cancer cells to chemotherapy and radiation therapy.
Mécanisme D'action
8-(1,3-benzodioxol-5-yloxy)-7-(4-bromobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione functions as a PARP inhibitor, which prevents the repair of DNA damage in cancer cells. This leads to the accumulation of DNA damage and ultimately results in cell death. PARP inhibitors have been shown to be particularly effective in cancer cells that have defects in DNA repair pathways, such as those with mutations in the BRCA genes.
Biochemical and Physiological Effects:
8-(1,3-benzodioxol-5-yloxy)-7-(4-bromobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has been shown to induce DNA damage and cell death in cancer cells, while having minimal effects on normal cells. It has also been shown to enhance the effectiveness of chemotherapy and radiation therapy, potentially allowing for lower doses of these treatments to be used.
Avantages Et Limitations Des Expériences En Laboratoire
8-(1,3-benzodioxol-5-yloxy)-7-(4-bromobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has several advantages for lab experiments, including its high potency and selectivity for PARP inhibition. However, it also has limitations, such as its relatively short half-life and potential for off-target effects.
Orientations Futures
There are several future directions for the study of 8-(1,3-benzodioxol-5-yloxy)-7-(4-bromobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione. One potential area of research is the development of more potent and selective PARP inhibitors. Additionally, further investigation is needed to determine the optimal dosing and scheduling of 8-(1,3-benzodioxol-5-yloxy)-7-(4-bromobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione in combination with chemotherapy and radiation therapy. Finally, the potential use of 8-(1,3-benzodioxol-5-yloxy)-7-(4-bromobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione as a single-agent therapy for cancer treatment should be explored.
Méthodes De Synthèse
The synthesis of 8-(1,3-benzodioxol-5-yloxy)-7-(4-bromobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione involves several steps, including the bromination of 4-bromobenzyl alcohol, the formation of a benzodioxole ring, and the coupling of the resulting intermediate with 1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione. The final product is obtained through purification and isolation steps.
Applications De Recherche Scientifique
8-(1,3-benzodioxol-5-yloxy)-7-(4-bromobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has been extensively studied for its potential as a cancer treatment. Several clinical trials have been conducted to evaluate its efficacy in combination with chemotherapy and radiation therapy. It has been shown to be effective in treating various types of cancer, including ovarian, breast, and lung cancer. Additionally, 8-(1,3-benzodioxol-5-yloxy)-7-(4-bromobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has been investigated for its potential as a radiosensitizer, which can enhance the effectiveness of radiation therapy.
Propriétés
Formule moléculaire |
C21H17BrN4O5 |
|---|---|
Poids moléculaire |
485.3 g/mol |
Nom IUPAC |
8-(1,3-benzodioxol-5-yloxy)-7-[(4-bromophenyl)methyl]-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C21H17BrN4O5/c1-24-18-17(19(27)25(2)21(24)28)26(10-12-3-5-13(22)6-4-12)20(23-18)31-14-7-8-15-16(9-14)30-11-29-15/h3-9H,10-11H2,1-2H3 |
Clé InChI |
YYFNAUMKSAMZPX-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)OC3=CC4=C(C=C3)OCO4)CC5=CC=C(C=C5)Br |
SMILES canonique |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)OC3=CC4=C(C=C3)OCO4)CC5=CC=C(C=C5)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-[4-(dimethylamino)phenyl]-N-(2-ethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B295336.png)





![N-(3-chlorophenyl)-2-[(4-oxo-3-phenyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B295362.png)
![N-(3-chlorophenyl)-2-[(5,6-dimethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B295363.png)
![2-{[3-(4-chlorophenyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B295365.png)
![N-(4-chlorophenyl)-2-[(5,6-dimethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B295367.png)
![N-(2-chlorophenyl)-2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide](/img/structure/B295371.png)
![N-(4-methylphenyl)-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)sulfanyl]acetamide](/img/structure/B295372.png)